RTD-1

Description

Properties

bioactivity |

Antibacterial |

|---|---|

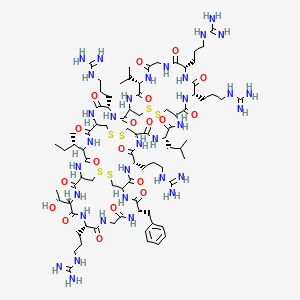

sequence |

GFCRCLCRRGVCRCICTR |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Assault: A Technical Guide to the Mechanism of Action of Rhesus Theta-Defensin 1 (RTD-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhesus Theta-Defensin 1 (RTD-1) is a macrocyclic antimicrobial peptide with a sophisticated dual mechanism of action, positioning it as a compelling candidate for therapeutic development. Its activity extends beyond direct microbial killing to encompass potent immunomodulatory effects. The primary antimicrobial action of this compound is the targeted disruption of microbial cell membranes, a process initiated by electrostatic attraction to anionic components of these membranes, followed by the induction of membrane curvature and the formation of lipid-destabilizing structures. Concurrently, this compound modulates the host's inflammatory response by inhibiting the NF-κB signaling pathway, a central regulator of inflammation, and consequently dampening the activation of the NLRP3 inflammasome. This whitepaper provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Antimicrobial Mechanism of Action: A Targeted Attack on Microbial Membranes

The antimicrobial efficacy of this compound is rooted in its ability to selectively recognize and compromise the integrity of microbial cell membranes. This process can be dissected into several key stages:

1.1. Electrostatic Targeting and Initial Binding: this compound, a cationic peptide, is initially drawn to the negatively charged components of microbial membranes, such as phosphatidylglycerol and cardiolipin. This electrostatic interaction facilitates the accumulation of this compound at the membrane surface, a critical first step for its disruptive action.

1.2. Membrane Curvature and Destabilization: Unlike many pore-forming peptides that insert directly into the membrane to create discrete channels, solid-state NMR studies have revealed a more nuanced mechanism for this compound. Upon binding, this compound induces significant positive curvature stress on the lipid bilayer. This bending of the membrane is a key event that leads to its destabilization.

1.3. Formation of Lipid Cylinders and Membrane Permeabilization: The induction of high membrane curvature by this compound is thought to culminate in the formation of micrometer-diameter lipid cylinders. This profound reorganization of the membrane architecture leads to a loss of its barrier function, resulting in the leakage of intracellular contents and ultimately, microbial cell death. Biophysical studies indicate that this compound can exist in two states within the lipid bilayer, one of which involves the peptide's backbone ring orienting parallel to the membrane surface, contributing to membrane thinning.

Diagram of the Antimicrobial Mechanism of Action

Caption: A flowchart illustrating the antimicrobial mechanism of this compound.

Immunomodulatory Mechanism of Action: Taming the Inflammatory Cascade

Beyond its direct antimicrobial effects, this compound exhibits significant immunomodulatory properties by intervening in key inflammatory signaling pathways.

2.1. Inhibition of the NF-κB Pathway: A central aspect of this compound's anti-inflammatory activity is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes. This compound has been shown to suppress the activation of NF-κB, thereby preventing the transcription of downstream inflammatory mediators.

2.2. Dampening of NLRP3 Inflammasome Activation: The inhibition of NF-κB by this compound has a direct cascading effect on the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response. The expression of key components of the inflammasome, including NLRP3 itself, is dependent on NF-κB. By downregulating NF-κB, this compound effectively reduces the priming of the NLRP3 inflammasome, leading to decreased activation of caspase-1 and reduced production of the pro-inflammatory cytokines IL-1β and IL-18.

Diagram of the Immunomodulatory Signaling Pathway

Caption: this compound's inhibition of the NF-κB pathway and its downstream effects.

Quantitative Data on Antimicrobial Activity

The broad-spectrum antimicrobial activity of this compound has been demonstrated against a variety of pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacterial and fungal species.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 2 | [2] |

| Staphylococcus aureus | ATCC 29213 | 4 | [2] |

| Pseudomonas aeruginosa | PAO1 | 4 | [2] |

| Candida albicans | ATCC 90028 | 8 | [2] |

| Klebsiella pneumoniae | ATCC 13883 | 4 | |

| Streptococcus pneumoniae | ATCC 49619 | 8 |

Detailed Experimental Protocols

Outer Membrane Permeabilization Assay (NPN Uptake)

Objective: To assess the ability of this compound to permeabilize the outer membrane of Gram-negative bacteria.

Principle: The fluorescent probe N-(1-naphthyl)phenylenediamine (NPN) is hydrophobic and fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.

Protocol:

-

Grow the bacterial strain of interest (e.g., E. coli) to mid-logarithmic phase in a suitable broth medium.

-

Harvest the cells by centrifugation and wash twice with 5 mM HEPES buffer (pH 7.2).

-

Resuspend the bacterial pellet in the same buffer to an optical density at 600 nm (OD600) of 0.5.

-

In a 96-well black plate, add 100 µL of the bacterial suspension to each well.

-

Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Add varying concentrations of this compound to the wells.

-

Immediately begin monitoring the fluorescence intensity over time using a microplate reader.

-

A positive control, such as polymyxin B (10 µg/mL), should be included to represent 100% permeabilization.

Inner Membrane Permeabilization Assay (ONPG Hydrolysis)

Objective: To determine the effect of this compound on the integrity of the bacterial inner membrane.

Principle: This assay utilizes a chromogenic substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), which can only be hydrolyzed by the cytoplasmic enzyme β-galactosidase if the inner membrane is compromised, allowing ONPG to enter the cell. The hydrolysis of ONPG produces o-nitrophenol, a yellow compound that can be measured spectrophotometrically at 420 nm.

Protocol:

-

Use a bacterial strain that constitutively expresses β-galactosidase (e.g., E. coli ML-35).

-

Grow the bacteria to mid-logarithmic phase, harvest, and wash as described for the NPN assay.

-

Resuspend the cells in buffer containing 1.5 mM ONPG.

-

In a 96-well clear plate, add 190 µL of the bacterial/ONPG suspension to each well.

-

Add 10 µL of varying concentrations of this compound to the wells.

-

Monitor the absorbance at 420 nm over time at 37°C using a microplate reader.

-

The rate of increase in absorbance is proportional to the degree of inner membrane permeabilization.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Principle: This assay uses a cell line (e.g., HEK293) that has been stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of its substrate, luciferin.

Protocol:

-

Seed the NF-κB reporter cells in a 96-well white plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Incubate for a period sufficient to induce luciferase expression (typically 6-24 hours).

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase assay reagent containing luciferin to the cell lysate.

-

Measure the luminescence using a luminometer.

-

A decrease in luminescence in this compound-treated cells compared to stimulated, untreated cells indicates inhibition of the NF-κB pathway.

Diagram of Experimental Workflow: Membrane Permeabilization Assays

References

Rhesus Theta Defensin-1 (RTD-1): A Comprehensive Technical Guide on its Biological and Physiological Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhesus Theta Defensin-1 (RTD-1) is a macrocyclic antimicrobial peptide with potent and broad-spectrum antimicrobial and immunomodulatory activities.[1][2][3] Originally isolated from the leukocytes of rhesus macaques, this unique 18-amino acid peptide, characterized by a cyclic cystine ladder motif, has garnered significant interest as a potential therapeutic agent for a range of infectious and inflammatory diseases.[4] This document provides an in-depth technical overview of the core biological and physiological roles of this compound, including its mechanisms of action, therapeutic efficacy in preclinical models, and key quantitative data. Detailed experimental protocols for seminal studies are provided, along with visualizations of implicated signaling pathways to facilitate a deeper understanding of its multifaceted activities.

Introduction

Theta-defensins are a unique class of antimicrobial peptides (AMPs) characterized by their cyclic backbone structure, which confers remarkable stability against proteolysis.[4][5] this compound, the prototypical member of this family, is the only known cyclic peptide of mammalian origin.[4] While humans do not naturally produce theta-defensins due to a premature stop codon, the potent biological activities of synthetic this compound have positioned it as a promising candidate for drug development.[5] Its dual functions as a direct antimicrobial agent and a modulator of the host immune response make it a particularly attractive therapeutic for complex diseases involving both infection and inflammation, such as cystic fibrosis and severe viral respiratory infections.[1][6][7]

Antimicrobial Activity

This compound exhibits potent, broad-spectrum microbicidal activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and some viruses.[5][8] Its mechanism of action is primarily attributed to the rapid permeabilization and disruption of microbial cell membranes.[6]

Mechanism of Action

The antimicrobial action of this compound is initiated by an electrostatic interaction between the cationic peptide and the anionic components of microbial membranes.[9] This is followed by the insertion of the peptide's hydrophobic face into the lipid bilayer, leading to membrane destabilization and the formation of pores or stabilized lipid-peptide domains, ultimately resulting in cell death.[9]

Spectrum of Activity

This compound has demonstrated efficacy against a range of clinically relevant pathogens. Quantitative data on its antimicrobial activity is summarized in the table below.

Table 1: Antimicrobial Activity of this compound Against Various Pathogens

| Pathogen | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | Notes |

| Pseudomonas aeruginosa | Cystic Fibrosis Clinical Isolates | 4 | 8 | Potent activity against mucoid, non-mucoid, and multidrug-resistant strains.[6] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | Noted for its potent activity against MRSA.[1][6] |

| Escherichia coli | - | - | - | Broad-spectrum activity includes E. coli.[6][8] |

| Candida albicans | - | - | - | Demonstrates antifungal properties.[6][8] |

| HIV-1 | - | - | - | Exhibits antiviral activity against HIV-1.[8] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Immunomodulatory Role

Beyond its direct antimicrobial effects, this compound possesses significant immunomodulatory properties, primarily characterized by the suppression of pro-inflammatory responses.[1][3][8][10] This activity is crucial to its therapeutic efficacy in preclinical models of inflammatory diseases.

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways:

-

NF-κB and MAPK Pathways: this compound inhibits the activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of pro-inflammatory gene expression.[8][10] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][10] The mechanism involves the upregulation of AKT phosphorylation, a negative regulator of these pathways.[8][10]

-

Inflammasome Inhibition: this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that drives the maturation and secretion of IL-1β.[11] This is achieved by reducing the expression of inflammasome-related genes and inhibiting the activation of caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active form.[11]

-

TACE Inhibition: this compound acts as a noncompetitive inhibitor of the TNF-α-converting enzyme (TACE/ADAM17), which is responsible for cleaving membrane-bound pro-TNF-α into its soluble, active form.[8][10]

-

Interferon and Antiviral Pathways: In naive cells, this compound can stimulate interferon and antiviral pathways, potentially priming cells for resistance to viral infections.[12]

In Vivo Efficacy

The immunomodulatory effects of this compound have been demonstrated in various animal models of disease.

Table 2: In Vivo Immunomodulatory and Therapeutic Efficacy of this compound

| Disease Model | Animal | This compound Administration | Key Findings |

| P. aeruginosa Chronic Lung Infection | Mice | Nebulized, daily for 7 days | Significant decrease in lung bacterial burden, airway leukocytes, and weight loss.[6] |

| SARS-CoV Lung Disease | Mice | Intranasal (prophylactic) | 100% survival in treated mice vs. ~75% mortality in untreated mice, without a reduction in viral titer, suggesting an immunomodulatory mechanism.[7] |

| Endotoxin-induced Acute Lung Injury (ALI) | Mice | Subcutaneous (5 and 25 mg/kg) | Attenuation of airway inflammatory response, protection against lung injury.[8] |

| Pristane-Induced Arthritis (RA model) | Rats | Systemic | Inhibition of pro-inflammatory regulators (TNF, IL-1, IL-6) and activation of anti-arthritic nuclear receptor pathways.[10] |

| Diet-Induced Obesity | Rats | - | Improved insulin action, normalized plasma glucose and FFA levels.[13] |

Preclinical Pharmacokinetics and Safety

Preclinical studies in rats and cynomolgus monkeys have demonstrated a favorable safety profile for intravenous this compound administration.

Table 3: Pharmacokinetic Parameters of Intravenous this compound

| Species | Dose | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Vss (mL/kg) | CL (mL/h/kg) | t1/2 (h) |

| Rat | 5 mg/kg | - | - | 550 - 1,461 | - | - |

| Rat | 10 mg/kg | - | - | - | - | - |

| Cynomolgus Monkey | 5 mg/kg | - | - | - | - | - |

| Cynomolgus Monkey | 10 mg/kg | - | - | - | - | - |

| Cynomolgus Monkey | 15 mg/kg | - | - | - | - | Long terminal half-life observed.[8] |

Data presented as ranges where specific values for each dose were not available in the provided search results. Greater-than-dose-proportional increases in AUC suggest nonlinear pharmacokinetics.[10][14]

The No Observed Adverse Effect Level (NOAEL) was established at 10 mg/kg/day in rats and 15 mg/kg/day in monkeys.[14] Based on these preclinical data, the estimated human equivalent dose (HED) for therapeutic efficacy is between 0.36 and 0.83 mg/kg/day.[8][14]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., anion-depleted Mueller-Hinton broth for P. aeruginosa).[6]

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

-

Time-Kill Assay:

-

Inoculate flasks containing broth with a standardized suspension of the test microorganism.

-

Add this compound at concentrations corresponding to multiples of the MIC (e.g., 2x, 4x, 8x MIC).

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Plot log10 CFU/mL versus time to visualize the rate of bacterial killing.

-

In Vitro Immunomodulation Assays

-

NF-κB Reporter Assay:

-

Culture cells (e.g., THP-1 monocytes) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

-

Pre-treat the cells with varying concentrations of this compound for a specified period.

-

Stimulate the cells with an NF-κB activator (e.g., LPS).

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's protocol.

-

A reduction in reporter activity in this compound-treated cells compared to stimulated controls indicates inhibition of NF-κB activation.

-

-

Caspase-1 Activation Assay:

-

Culture macrophages (e.g., LPS-primed THP-1 cells).

-

Treat the cells with this compound.

-

Induce inflammasome activation (e.g., with ATP or nigericin).

-

Use a fluorometric assay kit that employs a specific caspase-1 substrate (e.g., YVAD-AFC).

-

Measure the fluorescence generated by the cleavage of the substrate by active caspase-1. A decrease in fluorescence in this compound-treated cells indicates inhibition of caspase-1 activation.[11]

-

-

Western Blot for Pro-IL-1β:

-

Culture and treat cells as described for the caspase-1 assay.

-

Lyse the cells and determine the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for pro-IL-1β, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence substrate. A decrease in the intensity of the pro-IL-1β band in this compound-treated cells suggests reduced biosynthesis.[11]

-

In Vivo Model of Chronic P. aeruginosa Lung Infection

-

Anesthetize mice (e.g., CFTR F508del-homozygous mice).

-

Intratracheally instill agar beads laden with a clinical isolate of P. aeruginosa.

-

Allow the chronic infection to establish over a period of days.

-

Administer this compound or a vehicle control via nebulization daily for a specified duration (e.g., 7 days).

-

At the end of the treatment period, euthanize the mice and harvest the lungs and bronchoalveolar lavage fluid (BALF).

-

Quantify the bacterial burden in the lungs by homogenizing the tissue and plating serial dilutions.

-

Perform total and differential cell counts on the BALF to assess airway inflammation.

-

Measure cytokine and chemokine levels in the BALF using ELISA or multiplex assays.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound immunomodulatory signaling pathways.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Rhesus Theta Defensin-1 is a unique, cyclic host defense peptide with a compelling dual mechanism of action that combines direct, potent antimicrobial activity with robust immunomodulatory, anti-inflammatory effects. Its efficacy in a variety of preclinical models of infection and inflammation, coupled with a favorable safety profile, underscores its significant therapeutic potential. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the multifaceted biological and physiological roles of this compound and its potential translation into novel therapeutics for a range of challenging diseases. Further research is warranted to fully elucidate its complex interactions with host and microbial cells and to advance its clinical development.

References

- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubcompare.ai [pubcompare.ai]

- 8. journals.asm.org [journals.asm.org]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Preclinical Pharmacokinetics and Safety of Intravenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. HMGB1/IL-1β Complexes Regulate Neuroimmune Responses in Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.amsbio.com [resources.amsbio.com]

The Antimicrobial Power of RTD-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhesus Theta-Defensin 1 (RTD-1), a macrocyclic antimicrobial peptide isolated from the leukocytes of rhesus macaques, has emerged as a promising candidate in the fight against a broad spectrum of pathogens, including multidrug-resistant strains. This technical guide provides an in-depth overview of the antimicrobial properties of this compound, its mechanisms of action, and its immunomodulatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of its biological pathways.

Antimicrobial Spectrum of Activity

This compound exhibits potent microbicidal activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its efficacy extends to clinically relevant and antibiotic-resistant strains, making it a subject of significant interest for therapeutic development.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various pathogens.

Table 1: Antibacterial Activity of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | PAO1 | 2 | [1] |

| Pseudomonas aeruginosa | Mucoid clinical isolates (MIC₉₀) | 8 | [2] |

| Pseudomonas aeruginosa | Non-mucoid clinical isolates (MIC₉₀) | 4 | [2] |

| Pseudomonas aeruginosa | Colistin-resistant isolates (MIC₅₀) | 3 | [2] |

| Pseudomonas aeruginosa | Colistin-resistant isolates (MIC₉₀) | 4 | [2] |

| Staphylococcus aureus | ATCC 29213 | Not explicitly quantified in the provided search results | |

| Escherichia coli | ATCC 25922 | Not explicitly quantified in the provided search results | |

| Klebsiella pneumoniae | ATCC 13883 | Not explicitly quantified in the provided search results | |

| Acinetobacter baumannii | ATCC 19606 | Not explicitly quantified in the provided search results | |

| Enterococcus faecalis | OG1RF | Not explicitly quantified in the provided search results |

Table 2: Antifungal Activity of this compound

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | SC5314 (drug-sensitive) | 6.25 | [3] |

| Candida albicans | 43001 (caspofungin-resistant) | 12.5 | [3] |

| Candida albicans | 53264 (caspofungin-resistant) | 25 | [3] |

| Candida glabrata | Not specified | Not explicitly quantified in the provided search results | |

| Cryptococcus neoformans | H99 | Not explicitly quantified in the provided search results |

Mechanism of Antimicrobial Action: Membrane Disruption

The primary mechanism by which this compound exerts its microbicidal effects is through the permeabilization and disruption of microbial cell membranes.[1] This action is rapid and concentration-dependent.

Experimental Protocol: Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses membrane integrity by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Materials:

-

Mid-logarithmic phase culture of the target microorganism

-

This compound peptide solution of known concentration

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Assay buffer (e.g., PBS or other suitable buffer)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Wash and resuspend the microbial cells in the assay buffer to a standardized optical density (e.g., OD₆₀₀ of 0.5).

-

In the microplate, add 50 µL of the cell suspension to each well.

-

Add 5 µL of SYTOX Green to each well to a final concentration of 1 µM.

-

Add 45 µL of the this compound peptide solution at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a negative control (buffer only) and a positive control (e.g., a known membrane-disrupting agent or heat-killed cells).

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~520 nm) at regular intervals (e.g., every 2 minutes) for a desired duration (e.g., 60 minutes).

-

An increase in fluorescence intensity over time indicates membrane permeabilization.

Immunomodulatory Properties of this compound

Beyond its direct antimicrobial activity, this compound possesses significant immunomodulatory properties, primarily by suppressing pro-inflammatory signaling pathways. This dual functionality makes it a particularly attractive therapeutic candidate.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[4] In response to stimuli like bacterial lipopolysaccharide (LPS), this compound prevents the degradation of the inhibitory protein IκBα.[4] This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. Notably, this anti-inflammatory effect is not due to the direct neutralization of LPS by this compound.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Rhesus θ-defensin-1 (this compound) exhibits in vitro and in vivo activity against cystic fibrosis strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhesus Theta Defensin 1 Promotes Long Term Survival in Systemic Candidiasis by Host Directed Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of this compound in a Murine Model of Chronic Pseudomonas aeruginosa Lung Infection: Inhibition of NF-κB, Inflammasome Gene Expression, and Pro-IL-1β Biosynthesis [mdpi.com]

- 5. Inhibitory Effects of Antimicrobial Peptides on Lipopolysaccharide-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Rhesus Theta-Defensin 1 (RTD-1): A Comprehensive Technical Guide on its Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhesus Theta-Defensin 1 (RTD-1) is a macrocyclic peptide with potent antimicrobial and immunomodulatory properties, originally identified in Old World monkeys.[1][2] Extensive preclinical research has demonstrated its therapeutic potential in a range of inflammatory and autoimmune conditions. This document provides an in-depth technical overview of the immunomodulatory effects of this compound, detailing its impact on immune cells and signaling pathways, summarizing key quantitative data, and outlining experimental methodologies.

Introduction

This compound belongs to the theta-defensin family of peptides, which are absent in humans.[2] Its unique cyclic structure confers remarkable stability and a broad spectrum of biological activities. Beyond its direct antimicrobial actions, this compound has emerged as a significant modulator of the host immune response, primarily by suppressing pro-inflammatory pathways and promoting a return to homeostasis. This has positioned this compound as a promising candidate for the development of novel therapeutics for diseases characterized by chronic inflammation, such as rheumatoid arthritis (RA) and inflammatory lung conditions.[1][3]

Immunomodulatory Mechanisms of this compound

This compound exerts its immunomodulatory effects through a multi-pronged approach, targeting key inflammatory signaling pathways and modulating the function of various immune and non-immune cells.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with major pro-inflammatory signaling cascades:

-

NF-κB Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a primary target of this compound. In models of chronic Pseudomonas aeruginosa lung infection, this compound treatment led to a two-fold reduction in NF-κB activation in THP-1 monocytes and macrophages.[3][4] This inhibition is thought to be mediated through the activation of the PI3K/Akt pathway, which acts as a negative regulator of NF-κB.[5][6] Specifically, this compound promotes the phosphorylation of Akt, which in turn can inhibit IκBα degradation, a critical step in NF-κB activation.[5]

-

MAP Kinase Pathway: this compound has been demonstrated to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway in macrophage and monocyte cell lines.[5][7] The MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines.

-

Inflammasome Activation: this compound has been shown to dampen the activation of the NLRP3 inflammasome.[3][4] In a murine model of chronic P. aeruginosa lung infection, this compound treatment significantly reduced the gene expression of inflammasome-related components, including NLRP3, and was associated with a reduction in caspase-1 activation.[3] This leads to decreased processing and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18.

Below is a diagram illustrating the proposed signaling pathways modulated by this compound.

Caption: Proposed signaling pathways modulated by this compound in immune cells.

Effects on Immune and Inflammatory Cells

-

Macrophages and Monocytes: As key players in the inflammatory response, macrophages and monocytes are significantly impacted by this compound. This compound suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from these cells when stimulated with Toll-like receptor (TLR) agonists like LPS.[5]

-

Neutrophils: In models of acute lung injury, this compound has been shown to inhibit neutrophil recruitment into the airways.[5] It also suppresses CXCL8-induced neutrophil chemotaxis and TNF-mediated neutrophil-endothelial cell adhesion in vitro.[5]

-

Fibroblast-Like Synoviocytes (FLS): In the context of rheumatoid arthritis, FLS are major contributors to joint destruction. This compound dose-dependently inhibits the invasiveness of FLS and their production of IL-6.[2] It also suppresses the expression of IL-6 and CXCL8 mRNA and the secretion of these and other inflammatory mediators like CCL3, CCL4, CCL5, CCL7, IFN-γ, and TNF-α from IL-1β-stimulated human RA-FLS.[6]

Quantitative Data on the Efficacy of this compound

The therapeutic effects of this compound have been quantified in various preclinical models.

Table 1: Efficacy of this compound in a Rat Model of Pristane-Induced Arthritis (PIA)

| Parameter | Control (Saline) | This compound Treatment | % Improvement/Reduction | Reference |

| Arthritis Severity Score (Mean Reduction) | - | - | 69% | [1][2] |

| Complete Disease Resolution | 2.5% (1 of 40) | 29% (9 of 31) | - | [2] |

| Complete Disease Resolution (vs. standard drugs) | 0% (0 of 19) | 25% (4 of 16) | - | [2] |

| Methotrexate | 4.5% (1 of 22) | - | - | [2] |

| Etanercept | 0% (0 of 21) | - | - | [2] |

Table 2: Effect of this compound on Cytokine Levels in a Mouse Model of LPS-Induced Acute Lung Injury

| Cytokine | LPS Control | This compound (5 mg/kg) | This compound (25 mg/kg) | Reference |

| IL-1β | Elevated | Significantly Reduced (P < 0.05) | Significantly Reduced (P < 0.05) | [5] |

| TNF-α | Elevated | - | Significantly Reduced (P < 0.01) | [5] |

| IL-6 | Elevated | - | Significantly Reduced (P < 0.05) | [5] |

Table 3: In Vitro Effects of this compound on Human RA-FLS

| Parameter | IL-1β Stimulated Control | This compound Treatment | Effect | Reference |

| IL-6 mRNA Expression | Increased | Concentration-dependent repression | - | [6] |

| CXCL8 mRNA Expression | Increased | Concentration-dependent repression | - | [6] |

| IL-6 Protein Secretion | Increased | Markedly reduced | - | [6] |

| IL-8 Protein Secretion | Increased | Markedly reduced | - | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Pristane-Induced Arthritis (PIA) in Rats

-

Induction: Female DA/OlaHsd rats are injected with pristane (2,6,10,14-tetramethylpentadecane) at the base of the tail.

-

Treatment: Upon the onset of arthritis, rats are treated daily with subcutaneous injections of this compound (e.g., 5 mg/kg) or a vehicle control (saline). In comparative studies, other groups receive methotrexate or etanercept.

-

Assessment: Arthritis severity is scored based on erythema and swelling of the joints. Joint tissues can be harvested for histological analysis and measurement of cytokine levels (e.g., IL-1β by ELISA).

-

Gene Expression Analysis: Synovial tissue is collected, and RNA is extracted for RNA-sequencing to identify differentially expressed genes and analyze affected pathways.[6]

Below is a workflow diagram for the PIA model.

Caption: Experimental workflow for the Pristane-Induced Arthritis (PIA) model.

LPS-Induced Acute Lung Injury (ALI) in Mice

-

Induction: Mice are challenged with lipopolysaccharide (LPS) via intratracheal or intranasal administration.

-

Treatment: this compound is administered (e.g., subcutaneously at doses of 5 and 25 mg/kg) at a specified time relative to the LPS challenge.

-

Assessment: At various time points post-challenge, bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell infiltration (e.g., neutrophil counts) and cytokine/chemokine concentrations (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays. Lung tissue can be harvested for histology and myeloperoxidase (MPO) activity assays to quantify neutrophil infiltration.

In Vitro Fibroblast-Like Synoviocyte (FLS) Invasion and Cytokine Production Assays

-

Cell Culture: Human RA-FLS are cultured under standard conditions.

-

Stimulation: Cells are stimulated with IL-1β to induce a pro-inflammatory phenotype.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Invasion Assay: FLS invasiveness is assessed using a Matrigel invasion chamber assay.

-

Cytokine Analysis: Supernatants are collected to measure the secretion of cytokines and chemokines (e.g., IL-6, IL-8) by ELISA. Cell lysates are used for qPCR to analyze the expression of corresponding mRNAs.

Conclusion

This compound demonstrates significant immunomodulatory and anti-inflammatory properties across a range of preclinical models. Its ability to suppress key pro-inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome, and to modulate the activity of critical immune and inflammatory cells, underscores its potential as a therapeutic agent for autoimmune and inflammatory diseases. The quantitative data from animal models of rheumatoid arthritis and acute lung injury provide a strong rationale for its continued development. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms and applications of this unique macrocyclic peptide.

References

- 1. mdlinx.com [mdlinx.com]

- 2. Suppression and resolution of autoimmune arthritis by rhesus θ-defensin-1, an immunomodulatory macrocyclic peptide | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effects of this compound in a Murine Model of Chronic Pseudomonas aeruginosa Lung Infection: Inhibition of NF-κB, Inflammasome Gene Expression, and Pro-IL-1β Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhesus θ-Defensin-1 Attenuates Endotoxin-induced Acute Lung Injury by Inhibiting Proinflammatory Cytokines and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound therapeutically normalizes synovial gene signatures in rat autoimmune arthritis and suppresses proinflammatory mediators in RA synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Rhesus Theta-Defensin 1 (RTD-1): A Technical Guide to its Core Functions in Innate Immunity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rhesus theta-defensin 1 (RTD-1) is a macrocyclic antimicrobial peptide, first identified in Old World monkeys, that demonstrates a potent dual-capacity in orchestrating innate immune responses.[1] Beyond its direct antimicrobial activities, this compound is a significant immunomodulatory agent with demonstrated efficacy in various preclinical models of infection and inflammation.[1][2] This technical guide provides an in-depth review of the molecular mechanisms underpinning this compound's function, focusing on its interaction with key inflammatory signaling pathways. It summarizes quantitative efficacy data, details common experimental protocols for its study, and visualizes its mechanisms of action through signaling and workflow diagrams. This document serves as a comprehensive resource for professionals engaged in the research and development of novel host defense peptide-based therapeutics.

Introduction to this compound

Defensins are a class of small, cationic, cysteine-rich host defense peptides that are integral components of the innate immune system.[3] Unlike typical mammalian defensins, which are linear peptides, theta-defensins like this compound possess a unique cyclic 18-amino acid backbone, formed by the head-to-tail ligation of two nine-amino acid precursors.[1][4] This macrocyclic structure, stabilized by three disulfide bonds, confers remarkable stability against proteases and extreme conditions.[1] The structure of this compound is characterized by an extended beta-hairpin, and it does not display a distinctly amphiphilic character, which is common for many other antimicrobial peptides.[4] Its pleiotropic effects encompass both direct pathogen neutralization and the sophisticated modulation of host inflammatory responses, making it a compelling candidate for therapeutic development.[1]

Core Mechanism of Action: Immunomodulation

A primary mechanism through which this compound exerts its therapeutic effects is by tempering excessive inflammation, a hallmark of many infectious and autoimmune diseases.[5] this compound's immunomodulatory activity is centered on its ability to interfere with critical pro-inflammatory signaling cascades, most notably the NF-κB and inflammasome pathways.

Inhibition of NF-κB and MAP Kinase Pathways

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[6] In inflammatory conditions, such as those induced by bacterial lipopolysaccharide (LPS), this compound has been shown to significantly inhibit NF-κB activation.[6][7] Studies using human THP-1 monocytes and macrophages have demonstrated a two-fold reduction in NF-κB activity following this compound treatment.[6][7] The mechanism for this inhibition is linked to the activation of the PI3K/Akt signaling pathway, a known negative regulator of NF-κB and MAP kinase pathways.[5] By activating PI3K/Akt, this compound effectively suppresses the downstream expression of numerous pro-inflammatory genes.[5]

Attenuation of Inflammasome Activation

The inflammasome is a multi-protein complex that, upon activation, drives the maturation of potent pro-inflammatory cytokines IL-1β and IL-18.[8][9][10] The NLRP3 inflammasome, in particular, is a key driver of inflammation in many diseases. This compound has been shown to significantly downregulate the expression of key inflammasome-related genes, including NLRP3, MEFV (Mediterranean fever gene), IL-1α, and IL-1β.[6][7] This leads to reduced biosynthesis of pro-IL-1β and decreased activation of caspase-1, the enzyme directly responsible for processing pro-IL-1β into its active form.[6][7] This inhibition of the inflammasome is likely a downstream consequence of this compound's modulation of the NF-κB pathway.[6][7]

The signaling cascade is visualized below.

Quantitative Data on this compound Efficacy

The immunomodulatory effects of this compound have been quantified in several key studies. The tables below summarize these findings, providing a clear comparison of its activity across different experimental models.

Table 1: In Vivo Immunomodulatory Effects of this compound

| Model System | Treatment | Measured Parameter | Result | p-value | Reference |

|---|---|---|---|---|---|

| Murine Chronic P. aeruginosa Lung Infection | Nebulized this compound | Lung White Blood Cell Counts (Day 3) | -54.95% | 0.0003 | [6][7] |

| Murine Chronic P. aeruginosa Lung Infection | Nebulized this compound | Lung White Blood Cell Counts (Day 7) | -31.71% | 0.0097 | [6][7] |

| Rat Pristane-Induced Arthritis (RA Model) | Systemic this compound | Upstream Regulators (TNF, IL1, IL6) | Inhibited | N/A | [5][11] |

| Diet-Induced Obese Rats | this compound Treatment | Plasma Glucose & FFA Levels | Normalized | N/A |[12] |

Table 2: In Vitro Immunomodulatory Effects of this compound

| Cell Type | Stimulant | Measured Parameter | Result | p-value | Reference |

|---|---|---|---|---|---|

| THP-1 Monocytes/Macrophages | LPS | NF-κB Activation | 2-fold inhibition | ≤ 0.0001 | [6][7] |

| THP-1 Monocytes/Macrophages | LPS | Caspase-1 Activation | -1.79 fold change | 0.0052 | [6][7] |

| THP-1 Cells | LPS | IL-1β, TNF, IL-1α, IL-8, IL-6 Gene Expression | Significantly Inhibited | N/A | [6] |

| Human RA Fibroblast-like Synoviocytes | IL-1β | Pro-inflammatory Responses | Inhibited | N/A |[5][11] |

Key Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are representative protocols for key assays used to characterize the function of this compound.

Protocol: NF-κB Reporter Assay in THP-1 Cells

This protocol describes how to measure the inhibitory effect of this compound on NF-κB activation in a human monocytic cell line.

-

Cell Culture and Transfection:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in 5% CO₂.

-

For macrophage differentiation, treat cells with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Transfect cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., Luciferase) using an appropriate transfection reagent. Allow 24 hours for gene expression.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with varying concentrations of this compound (e.g., 1-20 µg/mL) for 1-2 hours.

-

Stimulate the cells with an NF-κB agonist, such as 100 ng/mL of E. coli lipopolysaccharide (LPS), for 6-8 hours. Include untreated and LPS-only controls.

-

-

Luciferase Assay:

-

Lyse the cells using a reporter lysis buffer.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add Luciferase Assay Reagent to each well.

-

Measure luminescence immediately using a luminometer.

-

-

Data Analysis:

-

Normalize luciferase activity to total protein concentration in each sample to account for variations in cell number.

-

Express the data as a fold change or percentage of inhibition relative to the LPS-only control.

-

Protocol: Cytokine Measurement by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines secreted by immune cells following treatment with this compound.

-

Cell Seeding and Treatment:

-

Seed immune cells (e.g., PMA-differentiated THP-1 macrophages) in a 24-well plate at a density of 5x10⁵ cells/well.

-

Pre-treat cells with this compound for 1-2 hours.

-

Stimulate with LPS (100 ng/mL) for 24 hours to induce cytokine production.

-

-

Sample Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant, which contains the secreted cytokines. Store at -80°C until analysis.

-

-

ELISA Procedure (e.g., for TNF-α):

-

Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer for 1-2 hours.

-

Add standards and collected supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate, then add a biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours.

-

Wash again, then add Streptavidin-HRP conjugate and incubate for 20-30 minutes.

-

Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

The general workflow for these in vitro experiments is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Three-dimensional structure of this compound, a cyclic antimicrobial defensin from Rhesus macaque leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound therapeutically normalizes synovial gene signatures in rat autoimmune arthritis and suppresses proinflammatory mediators in RA synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of this compound in a Murine Model of Chronic Pseudomonas aeruginosa Lung Infection: Inhibition of NF-κB, Inflammasome Gene Expression, and Pro-IL-1β Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of this compound in a Murine Model of Chronic Pseudomonas aeruginosa Lung Infection: Inhibition of NF-κB, Inflammasome Gene Expression, and Pro-IL-1β Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and regulation of the inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammasome activation: from molecular mechanisms to autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound therapeutically normalizes synovial gene signatures in rat autoimmune arthritis and suppresses proinflammatory mediators in RA synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. θ-Defensin this compound improves insulin action and normalizes plasma glucose and FFA levels in diet-induced obese rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies on RTD-1: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhesus Theta Defensin-1 (RTD-1) is a macrocyclic peptide with potent antimicrobial and immunomodulatory properties. Its unique structural and functional characteristics have made it a subject of significant interest for therapeutic development in a range of diseases, including inflammatory conditions and infectious diseases. This technical guide provides a comprehensive overview of the preclinical studies conducted on this compound, focusing on its pharmacokinetics, safety profile, and mechanism of action. The information is presented to facilitate further research and development of this promising therapeutic candidate.

Data Presentation

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in multiple species. The following tables summarize key pharmacokinetic parameters.

Table 1: Single-Dose Intravenous Pharmacokinetics of this compound in Mice

| Parameter | Value |

| Half-life (t½) | 6.05 h |

| Source | --INVALID-LINK-- |

Table 2: Single and Repeat-Dose Intravenous Pharmacokinetics of this compound in Rats

| Dose | AUC₀₋∞ (ng·h/mL) | Vss (mL/kg) |

| 5 mg/kg (single) | 8-fold increase from 5 to 20 mg/kg | 1,461 |

| Source | --INVALID-LINK-- |

Table 3: Single and Repeat-Dose Intravenous Pharmacokinetics of this compound in Cynomolgus Monkeys

| Dose | Vss (mL/kg) |

| 5 mg/kg (single) | 550 |

| Source | --INVALID-LINK-- |

Table 4: Interspecies Allometric Scaling and Human Dose Prediction

| Parameter | Predicted Human Value (for 70 kg adult) |

| Clearance (CL) | 6.48 L/h |

| Volume of Distribution at Steady State (Vss) | 28.0 L |

| Estimated Human Equivalent Dose (HED) for ALI | 0.36 - 0.83 mg/kg/day |

| Source | --INVALID-LINK-- |

Safety and Toxicology

Toxicology studies have been conducted to establish the safety profile of this compound.

Table 5: Summary of Preclinical Safety Studies of Intravenous this compound

| Species | No Observed Adverse Effect Level (NOAEL) |

| Rat | 10 mg/kg/day |

| Cynomolgus Monkey | 15 mg/kg/day |

| Source | --INVALID-LINK-- |

Experimental Protocols

Pristane-Induced Arthritis (PIA) in Rats

This model is used to evaluate the anti-inflammatory efficacy of this compound in a model of rheumatoid arthritis.

-

Animal Model: Dark Agouti (DA) rats.

-

Induction of Arthritis: A single intradermal injection of 150 µL of pristane is administered at the base of the tail.

-

Treatment: this compound is administered systemically (e.g., intravenously or subcutaneously) daily for a specified duration following the onset of disease.

-

Assessment: Disease severity is monitored by scoring paw swelling, erythema, and joint mobility on a standardized scale. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, cartilage destruction, and bone erosion.

-

Outcome Measures: Clinical score, paw thickness, cytokine levels in serum and joint tissue, and histological scores. Out of 271 rats, 99.6% developed arthritis after pristane-administration.[1] The mean values for the day of onset, day of maximum arthritis severity, and maximum clinical scores were 11.8±2.0 days, 20.3±5.1 days, and 34.2±11 points on a 60-point scale, respectively.[1]

Murine Model of SARS-CoV Lung Disease

This model is utilized to assess the efficacy of this compound in mitigating acute lung injury caused by coronavirus infection.

-

Animal Model: C57BL/6 mice.

-

Infection: Mice are intranasally inoculated with a mouse-adapted strain of SARS-CoV.

-

Treatment: this compound is administered prophylactically or therapeutically, typically via intranasal or intravenous routes.

-

Assessment: Survival rates, body weight changes, and clinical signs of disease are monitored daily. Lung tissues are collected at specific time points for viral titer determination, histopathological examination of lung injury, and analysis of inflammatory cell infiltration and cytokine expression.

-

Outcome Measures: Survival, viral load in the lungs, lung histology scores (inflammation, edema, and cellular infiltration), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid (BALF) and lung homogenates.

In Vitro Studies with Human Rheumatoid Arthritis Synovial Fibroblasts (RA-FLS)

These studies investigate the direct effects of this compound on key pathogenic cells in rheumatoid arthritis.

-

Cell Culture: Human RA-FLS are isolated from synovial tissue obtained from RA patients and cultured under standard conditions.

-

Stimulation: Cells are stimulated with a pro-inflammatory cytokine, such as Interleukin-1β (IL-1β), to induce an inflammatory phenotype.

-

Treatment: this compound is added to the cell culture medium at various concentrations.

-

Assessment: The expression and secretion of pro-inflammatory mediators (e.g., TNF-α, IL-6, matrix metalloproteinases) are measured using techniques like ELISA and quantitative PCR. The activation of key signaling pathways, such as NF-κB and MAP kinase, is assessed by western blotting for phosphorylated forms of signaling proteins.

-

Outcome Measures: Levels of inflammatory cytokines and MMPs, and the phosphorylation status of key signaling proteins.

Mandatory Visualization

Signaling Pathways

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Caption: this compound modulates the MAP kinase signaling cascade.

Experimental Workflows

Caption: General workflow for preclinical efficacy studies of this compound.

Conclusion

The preclinical data available for this compound to date demonstrates a promising safety and pharmacokinetic profile, along with significant efficacy in models of inflammatory and infectious diseases. Its mechanism of action, centered on the modulation of key inflammatory pathways such as NF-κB and MAP kinase, provides a strong rationale for its therapeutic potential. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to advance the development of this compound as a novel therapeutic agent. Further investigation into its clinical utility is warranted based on these robust preclinical findings.

References

Methodological & Application

Application Notes and Protocols for the RTD-1 Animal Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established and potential therapeutic applications of the Rhesus θ-defensin-1 (RTD-1) animal model. Detailed experimental protocols and a summary of key quantitative data are included to facilitate the design and execution of preclinical studies.

Anti-Infective Applications: Chronic Bacterial Lung Infection

This compound has demonstrated significant efficacy in murine models of chronic lung infection, particularly against Pseudomonas aeruginosa, a key pathogen in cystic fibrosis. Its mechanism of action in this context is primarily immunomodulatory, reducing inflammation to control the infection.

Quantitative Data Summary

| Animal Model | Pathogen | This compound Treatment | Key Findings | Reference |

| Murine Chronic Lung Infection | Pseudomonas aeruginosa (mucoid CF isolate RP73) | Nebulized this compound (167 mg/kg) daily for 6 days | - Significantly reduced lung white blood cell counts on day 3 (-54.95%) and day 7 (-31.71%).- No significant reduction in lung bacterial burden. | [1] |

Experimental Protocol: Murine Model of Chronic P. aeruginosa Lung Infection

This protocol details the establishment of a chronic lung infection in mice and subsequent treatment with nebulized this compound.

Materials:

-

C57BL/6 mice

-

Pseudomonas aeruginosa (e.g., mucoid clinical isolate RP73)

-

Agarose beads

-

Anesthesia (e.g., isoflurane)

-

Intratracheal instillation device

-

Aerosol delivery system (nebulizer)

-

This compound (lyophilized)

-

Sterile saline

Procedure:

-

Preparation of Bacteria-embedded Agarose Beads:

-

Grow P. aeruginosa to the desired concentration in a suitable broth.

-

Embed the bacteria in agarose beads to establish a chronic infection model as previously described.

-

-

Induction of Chronic Lung Infection:

-

Anesthetize mice using an approved protocol.

-

Intratracheally instill approximately 5 x 10^5 colony-forming units (CFUs) of P. aeruginosa-embedded agarose beads in a small volume of sterile saline.

-

-

This compound Administration:

-

Twenty-four hours post-infection, begin treatment with this compound.

-

Prepare a solution of this compound in sterile saline to achieve a dose of 167 mg/kg.

-

Administer the this compound solution via nebulization for 1 hour daily for 6 consecutive days.

-

-

Assessment of Efficacy:

-

Monitor mice for weight loss and clinical signs of illness.

-

At specified time points (e.g., day 3 and day 7 post-treatment initiation), euthanize a cohort of mice.

-

Perform bronchoalveolar lavage (BAL) to collect fluid and cells for analysis.

-

Determine total and differential white blood cell counts in the BAL fluid.

-

Homogenize lung tissue to quantify bacterial burden (CFU counts).

-

Measure cytokine and chemokine levels in BAL fluid using ELISA or multiplex assays.

-

Experimental Workflow: Chronic Lung Infection Model

Caption: Workflow for the murine chronic lung infection model with this compound treatment.

Anti-Inflammatory Applications: Sepsis and Rheumatoid Arthritis

This compound exhibits potent immunomodulatory properties in animal models of severe systemic inflammation, such as sepsis and rheumatoid arthritis. It has been shown to improve survival in sepsis models by modulating cytokine responses.

Quantitative Data Summary

| Animal Model | Condition | This compound Treatment | Key Findings | Reference |

| Murine Sepsis Model | Severe Sepsis | Intravenous or Intraperitoneal administration (dose varies) | - Promoted survival.- Reduced plasma levels of several cytokines and chemokines. | [2] |

| Rat Pristane-Induced Arthritis | Rheumatoid Arthritis | Systemic administration | - Ameliorated clinical signs of arthritis. | [3] |

Experimental Protocol: Murine Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is a gold standard for inducing polymicrobial sepsis that mimics the clinical progression of human sepsis.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (forceps, scissors, needle holder)

-

Suture material (e.g., 3-0 silk)

-

Needle (21-gauge or as appropriate to modulate severity)

-

This compound (for intravenous or intraperitoneal administration)

-

Sterile saline for resuscitation and drug formulation

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse using an approved protocol.

-

Shave the abdomen and disinfect the surgical area.

-

-

Laparotomy and Cecal Ligation:

-

Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Exteriorize the cecum, ensuring the blood supply is not compromised.

-

Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum can be adjusted to control the severity of sepsis.

-

-

Cecal Puncture:

-

Puncture the ligated cecum once or twice with a needle. The needle gauge will also influence the severity.

-

Gently squeeze a small amount of fecal content from the puncture sites.

-

Return the cecum to the peritoneal cavity.

-

-

Closure and Resuscitation:

-

Close the peritoneal wall and skin with sutures or wound clips.

-

Administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously for fluid resuscitation.

-

Administer analgesics as per the approved protocol.

-

-

This compound Administration:

-

At a predetermined time post-CLP (e.g., immediately after surgery or at a specific time point), administer this compound via the desired route (intravenous or intraperitoneal). Dosing will need to be optimized for the specific study.

-

-

Monitoring and Endpoint Analysis:

-

Monitor mice for survival, weight loss, and clinical scores of sepsis severity.

-

Collect blood samples at various time points to measure cytokine levels, bacterial load, and markers of organ damage.

-

Experimental Protocol: Rat Pristane-Induced Arthritis (PIA)

PIA in rats is a well-established model of T-cell-dependent autoimmune arthritis that shares many features with human rheumatoid arthritis.

Materials:

-

DA (Dark Agouti) or other susceptible rat strains

-

Pristane (2,6,10,14-tetramethylpentadecane)

-

Syringes and needles for intradermal injection

-

This compound for systemic administration

-

Calipers for measuring joint thickness

Procedure:

-

Induction of Arthritis:

-

Administer a single intradermal injection of 150 µL of pristane at the base of the tail.

-

-

Arthritis Scoring:

-

Beginning approximately 7-10 days after pristane injection, monitor rats for the onset and severity of arthritis.

-

Score each paw based on a scale that assesses erythema and swelling (e.g., 0-4 per paw).

-

Measure ankle thickness with calipers as a quantitative measure of inflammation.

-

-

This compound Administration:

-

Initiate systemic this compound treatment either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

-

The route of administration (e.g., intraperitoneal, subcutaneous, or intravenous) and the dose and frequency of this compound will need to be determined based on the study objectives.

-

-

Assessment of Efficacy:

-

Continue to monitor arthritis scores and ankle thickness throughout the study.

-

At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Measure systemic inflammatory markers in the serum (e.g., C-reactive protein, cytokines).

-

Cancer Applications

Currently, there is a lack of publicly available scientific literature detailing the application and efficacy of the this compound animal model in preclinical cancer studies. While this compound possesses immunomodulatory properties that could theoretically influence tumor microenvironments, dedicated studies in oncology models have not been reported. Researchers interested in this area would be exploring a novel application of this peptide.

Signaling Pathway Modulation

This compound exerts its immunomodulatory effects by targeting key intracellular signaling pathways involved in inflammation.

NF-κB Signaling Pathway

This compound is a known inhibitor of the NF-κB pathway. By preventing the activation of NF-κB, this compound can suppress the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This is a central mechanism for its anti-inflammatory effects in various disease models.

Caption: this compound inhibits the canonical NF-κB signaling pathway.

MAPK Signaling Pathway

Evidence also suggests that this compound can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK. These pathways are crucial for regulating the production of inflammatory mediators. The precise mechanism of this compound's interaction with the MAPK cascade is an area of ongoing investigation.

Caption: Postulated inhibition of the p38 MAPK pathway by this compound.

References

Application Notes and Protocols for RTD-1 in Host-Pathogen Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhesus Theta Defensin-1 (RTD-1) is a macrocyclic antimicrobial peptide with potent, broad-spectrum microbicidal activity against a range of bacteria, fungi, and viruses, including multidrug-resistant (MDR) strains.[1] Beyond its direct antimicrobial effects, this compound exhibits significant immunomodulatory properties, making it a valuable tool for investigating host-pathogen interactions. These dual functions offer a unique opportunity to study the interplay between pathogen clearance and the host inflammatory response. This document provides detailed application notes and experimental protocols for utilizing this compound in your research.

Antimicrobial Activity of this compound

This compound demonstrates robust bactericidal activity against clinically relevant pathogens. Its mechanism of action involves the permeabilization and impairment of the pathogen's cytoplasmic membrane.[1] A key advantage of this compound is its efficacy against strains resistant to conventional antibiotics, with no cross-resistance observed with existing drug classes.[2]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of this compound against Pseudomonas aeruginosa, a pathogen of significant concern in cystic fibrosis (CF).

| Organism | Strain Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Pseudomonas aeruginosa | All Clinical Isolates (n=41) | 4 | 8 | [1] |

| Pseudomonas aeruginosa | Mucoid Isolates | 8 | 8 | [2] |

| Pseudomonas aeruginosa | Non-mucoid Isolates | 4 | 4 | [2] |

| Pseudomonas aeruginosa | Multidrug-Resistant (MDR) Isolates | 8 | 8 | [2] |

| Pseudomonas aeruginosa | Colistin-Resistant Isolates | 3 | 4 | [2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from CLSI-recommended methodology for determining the MIC of this compound.[1]

Materials:

-

This compound (lyophilized)

-

Anion-depleted Mueller-Hinton Broth (ADMHB)

-

Bacterial isolates of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Pseudomonas Isolation Agar (PIA) plates (for MBC determination)

Procedure:

-

Preparation of this compound Stock Solution: Reconstitute lyophilized this compound in sterile water to a stock concentration of 1 mg/mL.

-

Bacterial Inoculum Preparation:

-

Culture the bacterial isolate overnight on an appropriate agar plate.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension 1:100 in ADMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

-

Serial Dilution of this compound:

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in ADMHB to achieve a range of concentrations (e.g., 0.5 to 256 mg/L).[2]

-

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the serially diluted this compound. The final bacterial concentration in each well should be approximately 7.5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Bacterial inoculum in ADMHB without this compound.

-

Negative Control: ADMHB alone.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination:

-

From the wells showing no visible growth, plate 10 µL onto PIA plates.

-

Incubate the plates at 37°C for 24-48 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

-

Immunomodulatory Activity of this compound

This compound modulates the host's inflammatory response, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation in many diseases.

Quantitative Immunomodulatory Data

The following table summarizes the in vitro immunomodulatory effects of this compound on leukocytes isolated from the sputum of cystic fibrosis patients.

| Cytokine | This compound Concentration | % Reduction in Secretion | p-value | Reference |

| IL-1β | 100 µg/mL | ~60% | < 0.001 | [4] |

| TNF-α | 100 µg/mL | ~50% | < 0.05 | [4] |

| CXCL8 (IL-8) | 100 µg/mL | ~23% | < 0.01 | [4] |

Signaling Pathway: this compound Inhibition of NF-κB and NLRP3 Inflammasome

References

- 1. Rhesus θ-defensin-1 (this compound) exhibits in vitro and in vivo activity against cystic fibrosis strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Anti-Inflammatory Effects of this compound in a Murine Model of Chronic Pseudomonas aeruginosa Lung Infection: Inhibition of NF-κB, Inflammasome Gene Expression, and Pro-IL-1β Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of Rhesus Theta-Defensin-1 in Experimental Models of Pseudomonas aeruginosa Lung Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Rhesus Theta-Defensin-1 (RTD-1) in Biological Samples: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhesus Theta-Defensin-1 (RTD-1) is a macrocyclic peptide with potent antimicrobial and immunomodulatory properties, making it a promising candidate for therapeutic development. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, dose-response analysis, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in various biological matrices, including plasma, serum, and tissue homogenates. The methodologies covered include Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and guidance for the development of a custom Enzyme-Linked Immunosorbent Assay (ELISA).

Methods for this compound Quantification

The two primary methods for quantifying this compound in biological samples are LC-MS/MS and ELISA. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantitative analysis of small molecules and peptides. ELISA, while potentially less sensitive and requiring specific antibody development, can be a high-throughput and cost-effective alternative for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This method is highly suitable for the quantification of this compound in complex biological matrices.

Experimental Workflow for LC-MS/MS Quantification

Application Notes and Protocols for Analyzing Gene Expression in Response to RTD-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern techniques to analyze gene expression changes modulated by the Rhesus Theta Defensin-1 (RTD-1) peptide. Detailed protocols for key experimental methodologies are included to facilitate research into the immunomodulatory and therapeutic effects of this compound.

Introduction to this compound and its Impact on Gene Expression

Rhesus Theta Defensin-1 (this compound) is a macrocyclic host defense peptide with potent immunomodulatory properties.[1] It has demonstrated therapeutic potential in models of inflammatory diseases such as rheumatoid arthritis and chronic lung infections.[1][2] this compound exerts its effects by modulating the expression of a wide array of genes involved in inflammation, immune signaling, and tissue homeostasis.[1][3] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

This compound has been shown to suppress proinflammatory responses by inhibiting key signaling pathways like NF-κB and MAP kinase.[1] Furthermore, it can downregulate the expression of proinflammatory cytokines such as TNF, IL-1, and IL-6, while activating anti-arthritic pathways involving ligand-dependent nuclear receptors like PPARG.[1][3] Global gene expression analyses, such as RNA-sequencing (RNA-Seq), have been instrumental in identifying the broad transcriptional changes mediated by this compound in diseased tissues.[1][3]

This document outlines several key techniques for analyzing these gene expression changes, from targeted gene analysis to global transcriptome profiling.

Key Gene Expression Analysis Techniques

A variety of techniques can be employed to study the effects of this compound on gene expression. The choice of method depends on the specific research question, the number of genes being investigated, and the desired level of detail.

-

Quantitative Real-Time PCR (qPCR): Ideal for quantifying the expression of a small number of target genes with high sensitivity and specificity.

-

Northern Blotting: A classic technique for determining the size and abundance of specific RNA transcripts.

-

In Situ Hybridization (ISH): Allows for the visualization of gene expression within the spatial context of tissues and cells.

-

Microarray and RNA-Sequencing (RNA-Seq): High-throughput methods for analyzing the expression of thousands of genes simultaneously, providing a global view of the transcriptome.

The following sections provide detailed protocols for some of these key techniques.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data illustrating the effect of this compound on the expression of key inflammatory genes in an in vitro model of inflammation (e.g., LPS-stimulated macrophages).

| Gene | Treatment | Fold Change (vs. Control) | p-value |

| TNF-α | LPS | 15.2 | < 0.001 |

| LPS + this compound | 4.5 | < 0.01 | |

| IL-6 | LPS | 25.8 | < 0.001 |

| LPS + this compound | 8.1 | < 0.01 | |

| PPARG | LPS | 0.6 | < 0.05 |

| LPS + this compound | 1.8 | < 0.05 | |

| NFKBIA | LPS | 3.2 | < 0.01 |

| LPS + this compound | 1.5 | < 0.05 |

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the steps for analyzing the expression of specific genes in response to this compound treatment using a two-step RT-qPCR method with SYBR Green detection.[4][5][6]

Materials:

-

RNA isolation kit (e.g., RNeasy Kit, Qiagen)

-

DNase I, RNase-free

-

Reverse transcriptase kit (e.g., SuperScript IV, Invitrogen)

-

Oligo(dT) and random hexamer primers

-

SYBR Green qPCR master mix

-

Nuclease-free water

-

qPCR instrument (e.g., Bio-Rad CFX96, Applied Biosystems 7500)

-

Primers for target and reference genes

Procedure:

-

RNA Isolation and Treatment:

-